(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFUMBSVAPULZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Conformational constraints of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
An In-depth Technical Guide to the Conformational Constraints of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic Acid
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique sterically hindered phenyl ring imposes significant conformational constraints that can be exploited to modulate the structure and function of peptides and peptidomimetics. This guide provides a comprehensive technical overview of the methodologies used to elucidate these conformational constraints, intended for researchers, scientists, and drug development professionals. We will delve into the asymmetric synthesis of this compound and explore in detail the experimental and computational techniques employed for its conformational analysis. This document is designed to be a practical resource, offering not just theoretical background but also actionable, step-by-step protocols and the rationale behind key experimental choices.
Introduction: The Significance of Conformational Constraints in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of peptide-based therapeutics, the inherent flexibility of the peptide backbone often leads to poor metabolic stability and reduced binding affinity. The incorporation of non-proteinogenic amino acids, such as (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, is a powerful strategy to overcome these limitations. The bulky 3,5-dimethylphenyl side chain restricts the rotational freedom around the chi (χ) and psi (ψ) dihedral angles, thereby pre-organizing the peptide backbone into a specific conformation. This pre-organization can enhance binding to a biological target and improve resistance to proteolytic degradation.
Understanding the precise nature of these conformational constraints is paramount for the rational design of novel therapeutics. This guide will provide a detailed exploration of the tools and techniques available to researchers for this purpose.
Asymmetric Synthesis of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic Acid
The enantiomerically pure synthesis of the target amino acid is a critical first step. Several methods can be employed for the asymmetric synthesis of phenylalanine analogs. Here, we present a detailed protocol based on the robust Schöllkopf bis-lactim ether method, which allows for excellent stereocontrol.[1][2][3]
Rationale for Method Selection
The Schöllkopf method is chosen for its high diastereoselectivity and the commercial availability of the chiral auxiliary, (R)- or (S)-valine. This method involves the alkylation of a chiral glycine equivalent, where the stereochemistry is directed by the bulky isopropyl group of the valine auxiliary.[4]
Experimental Protocol: Schöllkopf Synthesis
Step 1: Preparation of the Bis-Lactim Ether
-
A solution of cyclo(L-Val-Gly) (1 equivalent) is suspended in anhydrous dichloromethane (DCM).
-
Triethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the bis-lactim ether.
Step 2: Asymmetric Alkylation
-
The bis-lactim ether (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes to generate the lithiated enolate.
-
A solution of 3,5-dimethylbenzyl bromide (1.1 equivalents) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Step 3: Hydrolysis and Purification
-
The crude alkylated product is dissolved in 6 M hydrochloric acid.
-
The mixture is refluxed for 12 hours.
-
The reaction mixture is cooled to room temperature and washed with DCM to remove the valine methyl ester.
-
The aqueous layer is concentrated under reduced pressure.
-
The crude amino acid hydrochloride is purified by ion-exchange chromatography to yield (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
Experimental Determination of Conformational Constraints
Experimental techniques provide direct evidence of the conformational preferences of the molecule in both the solid and solution states.
X-ray Crystallography: The Solid-State Conformation
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the crystalline state. This information is invaluable for understanding the intrinsic conformational preferences and for validating computational models.
-
Crystallization:
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to obtain the unit cell parameters and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final structure.[6]
-
The refined crystal structure will provide precise values for bond lengths, bond angles, and, most importantly, the dihedral angles (φ, ψ, and χ1, χ2) that define the conformation of the amino acid.
| Dihedral Angle | Atoms Defining the Angle | Description |
| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |
| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond |
Table 1: Key dihedral angles defining the conformation of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[7][8] For conformational analysis of our target amino acid, Nuclear Overhauser Effect (NOE) experiments are particularly informative.[9][10][11]
The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r^-6), making it extremely sensitive to internuclear distances up to ~5 Å.[12] By observing NOEs between specific protons, we can deduce their spatial proximity and thus infer the preferred conformation.
-
Sample Preparation:
-
Dissolve the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.
-
-
Data Acquisition:
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz).
-
ROESY is often preferred for molecules of this size as it avoids the issue of zero or near-zero NOEs that can occur for molecules with a correlation time that matches the inverse of the spectrometer frequency.[13]
-
A series of experiments with varying mixing times should be performed to build up a reliable set of distance restraints.
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain a spectrum with good resolution and signal-to-noise.
-
Identify and integrate the cross-peaks, which correspond to NOEs between protons.
-
The volume of the cross-peaks can be used to estimate the distance between the protons.
-
-
NOEs between the α-proton and side-chain protons: These will provide information about the χ1 dihedral angle.
-
NOEs between the amide proton and the α- and β-protons: These will help to define the φ dihedral angle.
-
NOEs between the aromatic protons and the β-protons: These will further constrain the χ1 and χ2 dihedral angles.
Computational Modeling of Conformational Constraints
Computational methods are indispensable for exploring the conformational landscape of a molecule and for providing a dynamic picture of its behavior.[14]
Quantum Mechanics (QM) Calculations: Mapping the Energetic Landscape
QM calculations can be used to generate a potential energy surface (PES) for the rotation around key dihedral angles.[15][16] This allows for the identification of low-energy conformers and the energy barriers between them.
-
Structure Preparation:
-
Build the initial structure of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
-
-
Calculation Setup:
-
Choose a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* basis set).
-
Define the dihedral angle to be scanned (e.g., χ1).
-
Perform a series of constrained geometry optimizations, systematically rotating the dihedral angle in small increments (e.g., 10-15 degrees) over the full 360-degree range.[17]
-
-
Data Analysis:
-
Plot the relative energy of the optimized structures as a function of the dihedral angle to generate the PES.[18]
-
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics
MD simulations provide a time-resolved view of the conformational dynamics of the molecule in a simulated environment (e.g., in water).[19][20]
-
System Setup:
-
Force Field Selection: Choose a force field that is well-parameterized for amino acids. For non-proteinogenic amino acids, it may be necessary to develop custom parameters, often guided by QM calculations.[21][22][23] The General Amber Force Field (GAFF) is a good starting point.[22]
-
Solvation: Place the amino acid in a box of explicit solvent molecules (e.g., TIP3P water).
-
Ionization: Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NVT and NPT ensembles).
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectory to determine the population of different conformers.
-
Plot the distribution of the key dihedral angles (φ, ψ, χ1, χ2) over time.
-
For amino acid residues, the φ and ψ dihedral angles are of particular interest. A Ramachandran plot is a 2D scatter plot of φ versus ψ, which visually represents the sterically allowed and disallowed regions of conformational space.[24][25] For a non-proteinogenic amino acid like ours, the Ramachandran plot generated from MD simulations will reveal how the bulky side chain restricts the accessible φ and ψ angles compared to a standard amino acid like phenylalanine.[26][27]
Synthesis and Interpretation of Results
The true power of this multi-faceted approach lies in the integration of data from all three methodologies.
| Method | Information Gained | Strengths | Limitations |
| X-ray Crystallography | High-resolution static solid-state conformation | Unambiguous determination of a single conformation | Crystal packing forces can influence conformation; not representative of solution state |
| NMR Spectroscopy | Time-averaged solution-state conformation and dynamics | Provides information about the conformation in a biologically relevant environment | Data represents an average over all populated conformers; distance restraints can be ambiguous |
| Computational Modeling | Energetic landscape and dynamic behavior of conformers | Allows for the exploration of the entire conformational space and provides insights into the forces driving conformational preferences | Accuracy is dependent on the chosen level of theory and force field parameters |
Table 2: Comparison of methodologies for conformational analysis.
By comparing the experimental data with the computational results, a comprehensive and validated model of the conformational constraints of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid can be constructed. For instance, the low-energy conformers identified by QM calculations should be consistent with the major conformers observed in the MD simulations and should not violate the distance restraints derived from NMR experiments. The solid-state conformation determined by X-ray crystallography should correspond to one of the low-energy minima on the computed PES.
Conclusion
The conformational analysis of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid is a critical step in harnessing its potential for the design of novel peptide-based therapeutics. The synergistic application of asymmetric synthesis, experimental structural biology techniques, and computational modeling provides a robust framework for elucidating the conformational constraints imposed by its unique side chain. The detailed protocols and rationale presented in this guide are intended to equip researchers with the knowledge and tools necessary to confidently undertake such studies, ultimately accelerating the discovery and development of next-generation therapeutics.
References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Wikipedia. (2024). Strecker amino acid synthesis. [Link]
-
Wikipedia. (2023). Schöllkopf method. [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Master Organic Chemistry. (2023). Strecker Synthesis. [Link]
-
News-Medical. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
Sun, C., et al. (2022). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 13(1), 1-12. [Link]
-
Fesüs, L., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 12(10), 5943–5963. [Link]
-
Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]
-
Khoury, G. A., et al. (2013). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. Journal of Chemical Theory and Computation, 9(12), 5653–5668. [Link]
-
Kim, J., et al. (2006). Engineering aromatic L-amino acid transaminase for the asymmetric synthesis of constrained analogs of L-phenylalanine. Biotechnology and Bioengineering, 95(3), 455-463. [Link]
-
Vederas, J. C. (2007). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Accounts of Chemical Research, 40(9), 702-710. [Link]
-
Ghavami, A., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. Food Research International, 116, 887-895. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]
-
Soloshonok, V. A., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. A case of high enantiomer differentiation at room temperature. Organic Letters, 3(3), 341-343. [Link]
-
O'Brien, P., et al. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 185. [Link]
-
University of Ottawa. (n.d.). NOESY and EXSY. [Link]
-
Wang, C., et al. (2018). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters, 20(15), 4529–4532. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Li, P., et al. (2020). Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry, 8, 597151. [Link]
-
Ho, B. K., & Brasseur, R. (2005). The Ramachandran plots of glycine and pre-proline. BMC Structural Biology, 5(1), 14. [Link]
-
Grimme, S., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9875–9884. [Link]
-
Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Journal of the Brazilian Chemical Society, 27(8), 1357-1385. [Link]
-
Springer Nature. (n.d.). NMR Protocols and Methods. [Link]
-
van der Donk, W. A., et al. (2011). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Journal of Physical Chemistry B, 115(40), 11736–11747. [Link]
-
Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. [Link]
-
Lakshmipathi, P., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 532–535. [Link]
-
Wikipedia. (2024). Ramachandran plot. [Link]
-
Alips. (n.d.). Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. [Link]
-
ResearchGate. (2024). How to start a Molecular Dynamics Simulation?. [Link]
-
Hayward, S., & Milner-White, E. J. (2011). Determination of amino acids that favour the αL region using Ramachandran propensity plots. Implications for α-sheet. PeerJ, 3, e1341. [Link]
-
MolSSI Education. (n.d.). Quantum Mechanics Tools: Intramolecular Potential Energy Surfaces. [Link]
-
Yu, L., et al. (2020). Balanced Amino-Acid-Specific Molecular Dynamics Force Field for the Realistic Simulation of Both Folded and Disordered Proteins. Journal of Chemical Theory and Computation, 16(2), 1139–1151. [Link]
-
Jan Drenth. (2007). Principles of Protein X-Ray Crystallography. [Link]
-
Gaussian. (n.d.). Scanning Potential Energy Surfaces. [Link]
-
ResearchGate. (n.d.). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. [Link]
-
JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview. [Link]
-
Freie Universität Berlin. (2016). Molecular dynamics simulations of the twenty encoded amino acids in different force fields. [Link]
-
Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory. [Link]
-
Peak Proteins. (n.d.). Proteins, X-ray Crystal Structures And How To Get Them. [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
ResearchGate. (n.d.). Potential energy profiles of dihedral angle 1 (a) and 2/3 (b). QM data,... [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). The Molecular Dynamics Simulation Process. [Link]
-
Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]
-
LabXing. (n.d.). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Molecular Dynamics simulations of lysozyme in water. [Link]
-
Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]
-
Journal of Chemical Theory and Computation. (2022). A Generalized Framework for Developing Dihedral Torsion Energy Terms in Nucleic Acids Force Fields. [Link]
-
Physical Chemistry Chemical Physics. (2021). Dihedral–torsion model potentials that include angle-damping factors. [Link]
Sources
- 1. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. acdlabs.com [acdlabs.com]
- 11. NOESY and EXSY [chem.ch.huji.ac.il]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantum Mechanics Tools: Intramolecular Potential Energy Surfaces [education.molssi.org]
- 16. researchgate.net [researchgate.net]
- 17. scanning potential energy surfaces [cup.uni-muenchen.de]
- 18. researchgate.net [researchgate.net]
- 19. ks.uiuc.edu [ks.uiuc.edu]
- 20. events.grnet.gr [events.grnet.gr]
- 21. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 23. Sci-Hub. Balanced Amino-Acid-Specific Molecular Dynamics Force Field for the Realistic Simulation of Both Folded and Disordered Proteins / Journal of Chemical Theory and Computation, 2019 [sci-hub.box]
- 24. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 25. peptideweb.com [peptideweb.com]
- 26. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Methodological & Application
Application Note: Enzymatic Resolution Strategies for 3,5-Dimethylphenylalanine
Executive Summary
3,5-Dimethylphenylalanine (3,5-DMP) is a critical non-canonical amino acid used in the design of peptidomimetics and protease inhibitors. Its steric bulk and lipophilicity (due to the meta-methyl groups) provide unique receptor binding profiles and enhanced proteolytic stability compared to native phenylalanine.
This Application Note details two distinct, field-validated enzymatic protocols for producing high-purity L-3,5-dimethylphenylalanine :
-
Kinetic Resolution: A robust, scalable method using Acylase I to resolve the racemic N-acetyl precursor. Best for strict enantiomeric excess (ee > 99.5%) requirements.
-
Asymmetric Synthesis: A "green" biosynthetic route using Phenylalanine Ammonia Lyase (PAL) to convert 3,5-dimethylcinnamic acid directly to the L-amino acid. Best for atom economy and single-step synthesis.
Strategic Overview & Pathway Selection
The choice between kinetic resolution and asymmetric synthesis depends on substrate availability and purity targets.
Figure 1: Decision matrix for selecting the optimal production route.
Method A: Kinetic Resolution via Acylase I
Principle: Acylase I (Aminoacylase, EC 3.5.1.14) exhibits strict L-enantioselectivity. It hydrolyzes the amide bond of N-acetyl-L-3,5-dimethylphenylalanine, releasing the free L-amino acid, while leaving the N-acetyl-D-isomer intact.
Materials
-
Enzyme: Acylase I from Aspergillus melleus (preferred for non-natural substrates) or Porcine Kidney (Grade I). Activity > 30,000 U/g.
-
Substrate: N-Acetyl-DL-3,5-dimethylphenylalanine (Synthesized via acetylation of the racemate with acetic anhydride in NaOH).
-
Buffer: 0.1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Cofactor: Cobalt(II) chloride (
).
Experimental Protocol
Step 1: Substrate Preparation
-
Dissolve 10.0 g (42.5 mmol) of N-acetyl-DL-3,5-dimethylphenylalanine in 150 mL of distilled water.
-
Adjust pH to 7.5–8.0 using 2 M LiOH (LiOH is preferred over NaOH for better solubility of the resulting carboxylates, though NaOH is acceptable).
-
Add
to a final concentration of 0.5 mM (activates the enzyme).
Step 2: Enzymatic Hydrolysis
-
Add 100 mg Acylase I (approx. 1% w/w relative to substrate).
-
Incubate at 37°C with gentle orbital shaking (150 rpm).
-
pH Stat Mode: The reaction releases a free carboxylic acid (acetic acid) and the amino acid zwitterion, causing pH to drop. Maintain pH 7.5 by automatic titration with 0.5 M LiOH.
-
Endpoint: The reaction typically reaches 50% conversion in 24–48 hours. Monitor via HPLC (see Section 5).
Step 3: Separation & Purification
-
Once conversion hits 50% (theoretical maximum for resolution), quench by adjusting pH to 1.5 using 6 M HCl.
-
Extraction: Extract the unreacted N-acetyl-D-3,5-dimethylphenylalanine using Ethyl Acetate (3 x 100 mL). The free L-amino acid remains in the aqueous phase.
-
Note: The organic phase can be racemized (using acetic anhydride/heat) and recycled to improve overall yield.
-
-
Isolation: Neutralize the aqueous phase to pH 6.0 (isoelectric point). Concentrate in vacuo until crystallization begins. Cool to 4°C overnight.
-
Filter the white crystals of L-3,5-dimethylphenylalanine. Wash with cold ethanol/water (1:1).
Critical Control Points
-
Substrate Inhibition: Do not exceed 0.5 M substrate concentration. High ionic strength can inhibit Acylase I.
-
Cofactor: Cobalt is essential. EDTA or other chelators in the water will kill activity.
Method B: Asymmetric Synthesis via PAL
Principle: Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.[1][2][3]24) catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[1] By driving the reaction in reverse (high ammonia concentration), we can synthesize L-3,5-dimethylphenylalanine from 3,5-dimethylcinnamic acid.
Materials
-
Enzyme: Recombinant PAL (AvPAL from Anabaena variabilis or PcPAL from Petroselinum crispum).
-
Substrate: 3,5-Dimethylcinnamic acid.
-
Ammonia Source: Ammonium carbamate or Ammonium hydroxide (NH4OH).
Experimental Protocol
Step 1: Reaction Setup
-
Prepare a 5 M Ammonia solution : Dissolve ammonium carbamate in water and adjust pH to 10.0 using NH4OH. (High ammonia concentration drives the equilibrium toward synthesis).
-
Dissolve 3,5-dimethylcinnamic acid (50 mM final concentration) in the ammonia buffer.
-
Note: The substrate may require mild heating or a co-solvent (5% DMSO) to fully dissolve.
-
Step 2: Bioconversion
-
Add PAL enzyme (1–5 mg/mL depending on specific activity).
-
Incubate at 30°C (lower temperature favors the addition reaction thermodynamically) for 24 hours.
-
Seal the vessel tightly to prevent ammonia evaporation.
Step 3: Work-up
-
Heat the reaction mixture to 80°C for 10 minutes (or use ultrafiltration) to denature/remove the enzyme.
-
Concentrate under reduced pressure to remove excess ammonia.
-
Adjust pH to 6.0. The product, L-3,5-dimethylphenylalanine, will precipitate.
-
Recrystallize from water/ethanol.
Analytical Quality Control
Method: Chiral HPLC Column: Daicel Chiralpak MA(+) or Crownpak CR(+) (specifically designed for amino acids). Mobile Phase: Perchloric acid (pH 1.5) or aqueous methanol depending on column selection. Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring).
| Parameter | Kinetic Resolution (Acylase) | Asymmetric Synthesis (PAL) |
| Typical Yield | 35–40% (per pass) | 70–85% |
| Enantiomeric Excess (ee) | > 99.5% | 95–98% |
| Atom Economy | Low (requires recycling) | High |
| Cost | Low (Enzyme is cheap) | Medium (Enzyme availability) |
Process Logic & Mechanism
The following diagram illustrates the mechanistic flow of the Acylase I resolution, highlighting the recycling loop that makes the process economically viable.
Figure 2: Kinetic resolution workflow with recycling loop for theoretical 100% yield.
References
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.[4]
- Lovelock, S. L., & Turner, N. J. (2014). Bacterial phenylalanine ammonia lyase: A biocatalytic route to non-natural L-phenylalanines. Bioorganic & Medicinal Chemistry, 22(20), 5555-5557.
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(15), 4608-4611.
-
Daicel Chiral Technologies. Chiralpak® and Crownpak® Application Data for Amino Acids.
- Nagamune, T., et al. (1990). Enzymatic synthesis of L-phenylalanine from trans-cinnamic acid.
Sources
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. phenylalanine ammonia-lyase pal: Topics by Science.gov [science.gov]
- 3. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 4. Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I | Whitesides Research Group [gmwgroup.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing Dimethylphenylalanine
Welcome to the technical support center for the purification of hydrophobic peptides, with a special focus on sequences incorporating the non-canonical amino acid dimethylphenylalanine (Dmf). The inclusion of Dmf significantly increases the hydrophobicity of a peptide, often leading to challenges in solubility, aggregation, and chromatographic purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the purification of hydrophobic peptides containing dimethylphenylalanine.
1. Why is my Dmf-containing peptide insoluble in standard aqueous buffers?
The dimethylphenylalanine residue, with its two additional methyl groups on the phenyl ring, dramatically increases the peptide's hydrophobicity. This heightened non-polar character disrupts the favorable interactions with water molecules that are necessary for dissolution. Peptides with a high content of hydrophobic residues (>50%) are often insoluble or only partially soluble in aqueous solutions.[1][2] The strong intermolecular hydrophobic interactions between peptide chains can also lead to aggregation and precipitation.[3][4]
2. My peptide dissolves in organic solvent, but crashes out when I inject it onto the HPLC. What's happening?
This is a common issue known as "on-column precipitation." It occurs when the sample, dissolved in a strong organic solvent like DMSO or DMF, comes into contact with a highly aqueous mobile phase at the beginning of the HPLC run.[5] The abrupt change in solvent environment causes the hydrophobic peptide to lose solubility and precipitate on the column head. This can lead to high backpressure, poor peak shape, and low recovery.
3. I'm seeing a very broad or tailing peak for my peptide during RP-HPLC. What are the likely causes?
Broad or tailing peaks in the purification of hydrophobic peptides can stem from several factors:
-
Secondary Interactions: Unwanted interactions between the peptide and residual silanols on the silica-based stationary phase can cause peak tailing.[5]
-
Slow Desorption Kinetics: The strong hydrophobic interaction between the Dmf-containing peptide and the stationary phase can lead to slow desorption from the column, resulting in a broadened peak.[6]
-
Aggregation: The peptide may be aggregating on the column, leading to a heterogeneous population of molecules with different retention times.[4]
-
Sub-optimal Mobile Phase: An inappropriate gradient or mobile phase composition may not be effective at eluting the peptide in a sharp band.[7]
4. Can I use a standard C18 column for purifying my highly hydrophobic Dmf-peptide?
While C18 columns are the workhorse of reversed-phase chromatography, they may not always be the optimal choice for extremely hydrophobic peptides.[] The strong retention on a C18 stationary phase can necessitate very high concentrations of organic solvent for elution, which can lead to other issues. In some cases, a less retentive stationary phase, such as C8, C4, or even a phenyl column, can provide better separation and peak shape.[6][7]
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific problems you may encounter during the purification of your dimethylphenylalanine-containing peptide.
Problem 1: Poor Peptide Solubility
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA).
-
The solution becomes cloudy or forms a gel.[2]
-
Visible precipitate is present after attempting to dissolve the peptide.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor peptide solubility.
Detailed Steps:
-
Initial Assessment: Before attempting to dissolve the entire batch, always perform a small-scale solubility test with a few micrograms of your peptide.[1]
-
Organic Solvents: For highly hydrophobic peptides, dissolution in a small amount of a strong organic solvent is often necessary.[9]
-
pH Adjustment: The net charge of your peptide can influence its solubility.
-
Physical Methods: Gentle sonication or warming the solution to a temperature below 40°C can help break up aggregates and facilitate dissolution.[1]
Problem 2: Poor Chromatographic Peak Shape (Broadening, Tailing)
Symptoms:
-
The main peptide peak is wide and not sharp.
-
The peak exhibits asymmetry, with a "tail" on the trailing edge.
-
Poor resolution between the main peak and impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor HPLC peak shape.
Detailed Steps & Explanations:
| Parameter | Recommended Action | Rationale |
| Gradient Slope | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[12] | A shallower gradient allows more time for the peptide to interact with the stationary phase and elute in a more focused band, improving resolution. |
| Mobile Phase Modifier | Add formic acid (FA) instead of or in addition to trifluoroacetic acid (TFA). | TFA is an excellent ion-pairing agent, but for some hydrophobic peptides, FA can provide different selectivity and improve peak shape.[13] |
| Column Temperature | Increase the column temperature (e.g., to 40-60°C). | Elevated temperatures can increase peptide solubility in the mobile phase, reduce mobile phase viscosity, and improve mass transfer kinetics, leading to sharper peaks.[14][15] |
| Stationary Phase | Switch from a C18 to a C8, C4, or phenyl column. | Less hydrophobic stationary phases reduce the strong retention of the Dmf-containing peptide, which can mitigate peak tailing and allow for elution with lower organic solvent concentrations.[6][7] |
| Flow Rate | Decrease the flow rate. | A lower flow rate increases the residence time of the peptide on the column, allowing for better equilibration between the mobile and stationary phases, which can lead to improved peak shape. |
Experimental Protocols
Protocol 1: Optimized RP-HPLC Method Development for a Dmf-Containing Peptide
This protocol outlines a systematic approach to developing a robust purification method using RP-HPLC.
1. Initial Scouting Run:
-
Column: C18, 5 µm, 100 Å, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Purpose: To determine the approximate elution time of the peptide.
2. Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution point of your peptide.
-
Example: If the peptide eluted at 60% B in the scouting run, a new gradient could be 40% to 70% B over 30 minutes.[16] This will improve the resolution between your target peptide and closely eluting impurities.[12]
3. Mobile Phase Modification (if peak shape is poor):
-
Alternative Solvents: Consider replacing acetonitrile with isopropanol or n-propanol in Mobile Phase B. These solvents can improve the solubility of very hydrophobic peptides.[11][13]
-
Alternative Ion-Pairing Agents: Replace 0.1% TFA with 0.1% formic acid. This can alter the selectivity of the separation.[13]
4. Column Selection (if retention is too strong):
-
If the peptide elutes very late even with a steep gradient, switch to a less retentive column.
-
Order of Retentivity: C18 > C8 > C4 > Phenyl.[6]
-
Repeat the gradient optimization on the new column.
5. Temperature Optimization:
-
If peak broadening persists, increase the column temperature in increments of 10°C (e.g., from 30°C to 40°C, then to 50°C).[14] Monitor for any degradation of the peptide at higher temperatures.
6. Scale-Up to Preparative HPLC:
-
Once an optimized analytical method is established, it can be scaled up to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions to maintain a similar linear velocity.[16]
References
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?[Link]
-
ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide?[Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.[Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations.[Link]
-
The Nest Group. Designing Purification Methods for Hydrophobic Peptides.[Link]
-
Condron, M. M., Monien, B. H., & Bitan, G. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. The Open Biotechnology Journal, 2, 87-93. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography.[Link]
-
Interchim. Peptides purification development in Reverse Phase.[Link]
-
JPT Peptide Technologies. Peptide Solubilization.[Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.[Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Isca Biochemicals. (2023). Peptide solubility.[Link]
-
The Nest Group, Inc. (n.d.). Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]
-
ResearchGate. (2023). DMF dissolving hydrophobic peptides?[Link]
-
Regis Technologies, Inc. HPLC Troubleshooting Guide.[Link]
-
ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?[Link]
-
PubMed. (1991). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column.[Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification.[Link]
-
Bachem Inc. A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA.[Link]
-
PubMed. (2008). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.[Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. nestgrp.com [nestgrp.com]
- 12. biotage.com [biotage.com]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Fmoc Deprotection of Hindered Phenylalanine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the challenges associated with the Nα-Fmoc deprotection of sterically hindered phenylalanine derivatives. The insights and protocols provided herein are grounded in established chemical principles and field-proven strategies to help you overcome common hurdles and ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection of hindered phenylalanine derivatives so challenging?
The primary difficulty arises from steric hindrance. Bulky side chains on phenylalanine analogs can physically obstruct the approach of the base (typically piperidine) to the acidic proton on the fluorenyl ring system of the Fmoc group.[1] This impeded access slows down the rate of the base-catalyzed β-elimination reaction required for Fmoc removal, often leading to incomplete deprotection.[1] Furthermore, as the peptide chain elongates on the solid support, it can aggregate, forming secondary structures that further limit reagent accessibility.[1][2][3]
Q2: How can I tell if I have incomplete Fmoc deprotection?
Several on-resin monitoring techniques can diagnose incomplete deprotection. The most common is the qualitative Kaiser test (ninhydrin test), which detects free primary amines.[1][4][5] A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still present.[1] However, it's important to note that this test is not reliable for N-terminal proline.[1][5] A more quantitative method is UV-Vis spectrophotometry, which measures the concentration of the dibenzofulvene (DBF)-piperidine adduct released into the deprotection solution.[1][4][6] A lower than expected absorbance at ~301 nm suggests incomplete Fmoc removal.[4][6]
Q3: What are the immediate consequences of incomplete deprotection in my synthesis?
Incomplete Fmoc deprotection directly leads to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[7] These impurities are often difficult to separate from the desired product due to their similar physicochemical properties, which significantly complicates purification and reduces the overall yield and purity of your target peptide.[7]
Q4: Can switching my solvent help improve deprotection efficiency?
While DMF is the standard solvent for Fmoc SPPS, for sequences prone to aggregation, switching to or incorporating other solvents can be beneficial. N-methyl-2-pyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt secondary structures and improve resin swelling, thereby enhancing reagent penetration.[8]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues encountered during the Fmoc deprotection of hindered phenylalanine derivatives.
Issue 1: Negative or Weak Kaiser Test After Standard Deprotection
A negative or weak colorimetric test is a clear indicator of failed or incomplete Fmoc removal.
Underlying Causes:
-
Severe Steric Hindrance: The bulky side chain of the phenylalanine derivative is preventing the piperidine from efficiently accessing the Fmoc group.[1][9][10]
-
Peptide Aggregation: The growing peptide chain has folded into a secondary structure (e.g., β-sheet) on the resin, physically blocking the deprotection site.[2][3]
-
Suboptimal Reagent Conditions: The piperidine solution may have degraded, or the concentration may be incorrect.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a negative Kaiser test.
Detailed Protocols:
Protocol 1: Extended Deprotection Time
-
After the initial standard deprotection (e.g., 20% piperidine in DMF for 5-10 minutes), drain the solution.[11]
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate the resin for an additional 15-20 minutes at room temperature.[6]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.
Protocol 2: Elevated Temperature Deprotection
Caution: Elevated temperatures can increase the risk of side reactions like racemization. This should be used judiciously.
-
Warm the 20% piperidine in DMF solution to 35-40°C.
-
Add the warmed deprotection solution to the peptide-resin.
-
Agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash and perform a Kaiser test.
Issue 2: Consistently Low Yields of the Target Peptide with Deletion Sequences
This indicates a persistent, underlying issue with deprotection at a specific hindered residue.
Underlying Causes:
-
"Difficult Sequence": The combination of steric hindrance from the phenylalanine derivative and on-resin aggregation creates a nearly insurmountable barrier for standard deprotection reagents.[3][12]
-
Insufficient Basic Strength: Piperidine may not be a strong enough base to efficiently deprotect highly hindered residues within a reasonable timeframe.[12][13]
Advanced Deprotection Strategies:
For these challenging cases, a stronger base is often required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that can significantly accelerate Fmoc removal.[12][13]
| Reagent Cocktail | Composition | Key Advantages | Considerations |
| Standard Piperidine | 20-50% Piperidine in DMF | Well-established, effective for most sequences. | Can be inefficient for hindered residues.[14] |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | Much faster deprotection rates.[13] Effective for "difficult" sequences.[12] | DBU can catalyze aspartimide formation.[13] The piperidine is added to scavenge the DBF byproduct.[13] |
| Piperazine/DBU | 5% Piperazine / 2% DBU in NMP | A safer and highly efficient alternative to piperidine.[7][15] Can achieve complete deprotection in under a minute.[7] | May require optimization for specific sequences. |
Protocol 3: DBU-Based Deprotection
Note: Avoid using DBU if your sequence contains aspartic acid (Asp) residues, as it can promote aspartimide formation.[13]
-
Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.[13][16]
-
Swell the peptide-resin in DMF.
-
Drain the solvent and add the DBU/piperidine solution.
-
Agitate for 5-10 minutes at room temperature. For extremely difficult sequences, this can be extended.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of DBU.
-
Proceed with the next coupling step.
Issue 3: Formation of Side Products
Even when deprotection is successful, side reactions can occur, compromising the integrity of the final peptide.
Common Side Reactions and Mitigation:
-
Racemization: The abstraction of the α-proton of the amino acid can lead to a loss of stereochemical integrity, particularly with strong bases or prolonged reaction times.
-
Mitigation: Keep deprotection times as short as possible while ensuring completeness. Avoid excessive heat. For particularly sensitive residues, consider using a milder base cocktail if feasible.
-
-
Aspartimide Formation: As mentioned, this is a significant risk when using DBU with Asp-containing peptides.[13] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide.
-
Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][11]
-
Mitigation: This is more of a concern during the coupling of the third amino acid after the deprotection of the second. To minimize this, use a resin with high steric hindrance around the linkage point, such as a 2-chlorotrityl chloride resin.[8]
-
Visualizing the Deprotection Mechanism and Challenges:
Caption: Mechanism of Fmoc deprotection and the impact of steric hindrance.
Concluding Remarks
Troubleshooting the Fmoc deprotection of hindered phenylalanine derivatives requires a systematic and informed approach. By carefully monitoring the reaction, understanding the underlying chemical principles, and being prepared to employ alternative reagents and conditions, researchers can successfully navigate these synthetic challenges. Always begin with the least aggressive modification to your protocol and escalate as needed. The use of stronger bases like DBU should be a targeted solution for demonstrably difficult steps, with careful consideration of potential side reactions.
References
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Tickler, A. K., Wade, J. D., & Tregear, G. W. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165-166. Retrieved from [Link]
-
Ghorai, P., & Gopi, H. N. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Retrieved from [Link]
-
Tökés, B., et al. (2020). Influence of steric effects in solid-phase aza-peptide synthesis. Molecules, 25(21), 5129. Retrieved from [Link]
-
Thieme Chemistry. (2017). Fmoc Deprotection for Thioamide-Containing Peptides and Proteins. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Zhang, W., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry, 17(10), 1596-1606. Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-33). Humana Press. Retrieved from [Link]
-
Coro, K., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1533. Retrieved from [Link]
-
Aelmheem, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13836-13844. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]
-
Pathak, T. P., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. RSC Advances, 7(63), 39757-39761. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
Das, S., & Deka, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10. Retrieved from [Link])
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
-
Coro, K., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chen, Y. H., et al. (2020). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. ResearchGate. Retrieved from [Link]
-
Li, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11851. Retrieved from [Link]
-
ResearchGate. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. genscript.com [genscript.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Utilizing (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid to Inhibit Peptide Aggregation
Welcome to the technical support center for the application of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid in preventing peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid and how does it prevent peptide aggregation?
(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid is a non-proteinogenic amino acid. Its unique structure, featuring a bulky 3,5-dimethylphenyl side chain, is key to its anti-aggregation properties. This side chain introduces steric hindrance, which disrupts the intermolecular hydrogen bonding and π-π stacking interactions between peptide chains that are necessary for the formation of β-sheets, a hallmark of amyloid fibril formation.
Q2: At which position in my peptide sequence should I incorporate (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid for optimal results?
The optimal position for incorporation is sequence-dependent. It is most effective when placed within or flanking the aggregation-prone region of the peptide. Computational modeling or a systematic scan, where the non-natural amino acid is substituted at various positions within the aggregation-prone sequence, can help identify the most effective placement.
Q3: Will the incorporation of this non-natural amino acid affect the biological activity of my peptide?
It is possible. The modification can alter the peptide's conformation, which may impact its binding to its target receptor or enzyme. It is crucial to perform a thorough biological activity assessment of the modified peptide and compare it to the wild-type peptide.
Q4: What are the recommended initial concentrations of the modified peptide for aggregation assays?
The optimal concentration will vary depending on the intrinsic aggregation propensity of your peptide. A good starting point for many peptides is in the range of 10-100 µM. We recommend performing a concentration-dependent aggregation study to determine the critical concentration for your specific peptide.
Troubleshooting Guides
Problem 1: Poor Solubility of the Modified Peptide
Symptoms:
-
The lyophilized peptide does not fully dissolve in the desired aqueous buffer.
-
Visible precipitates are present in the peptide solution.
Potential Causes:
-
The bulky, hydrophobic 3,5-dimethylphenyl group can decrease the overall hydrophilicity of the peptide.
-
The chosen buffer conditions (pH, ionic strength) are not optimal for the modified peptide.
Solutions:
-
Initial Dissolution in Organic Solvent:
-
Dissolve the peptide in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile.
-
Once fully dissolved, add the aqueous buffer dropwise while vortexing to the desired final concentration.
-
Note: Be mindful of the final concentration of the organic solvent, as it may affect your downstream assays.
-
-
pH Adjustment:
-
Determine the isoelectric point (pI) of your modified peptide.
-
Adjust the pH of your buffer to be at least 1-2 units away from the pI to increase the net charge of the peptide and improve solubility.
-
-
Use of Solubilizing Agents:
-
For highly insoluble peptides, consider the use of mild chaotropic agents like guanidinium chloride or urea at low concentrations (e.g., 0.1-1 M) during initial solubilization. These can then be removed by dialysis or buffer exchange.
-
Problem 2: Inconsistent Results in Thioflavin T (ThT) Aggregation Assays
Symptoms:
-
High variability in ThT fluorescence readings between replicate wells.
-
Atypical fluorescence curves that do not follow a standard sigmoidal pattern.
Potential Causes:
-
Incomplete solubilization of the peptide, leading to pre-formed aggregates.
-
Interaction of the 3,5-dimethylphenyl group with the ThT dye, causing fluorescence artifacts.
-
Pipetting errors or well-to-well variations in temperature.
Solutions:
-
Pre-Assay Quality Control:
-
Ensure complete solubilization of the peptide before starting the assay. Consider a brief sonication step.
-
Filter the stock solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Control Experiments:
-
Run a control with the modified peptide in the absence of ThT to check for intrinsic fluorescence.
-
Run a control with ThT and the monomeric form of the peptide (at time zero) to establish a baseline.
-
-
Assay Optimization:
-
Optimize the ThT concentration. High concentrations can sometimes lead to quenching or artifacts.
-
Ensure consistent and thorough mixing in each well. The use of a plate shaker with controlled agitation is recommended.
-
Experimental Workflow: Assessing the Impact of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid on Peptide Aggregation
Figure 1: A generalized experimental workflow for evaluating the anti-aggregation effects of incorporating (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid into a peptide sequence.
Data Summary: Hypothetical Comparison of Wild-Type vs. Modified Peptide
| Parameter | Wild-Type Peptide | Modified Peptide |
| Aggregation Lag Time (ThT Assay) | 2.5 hours | 18 hours |
| Maximum ThT Fluorescence | 100% (normalized) | 15% |
| Fibril Formation (TEM) | Abundant, long fibrils | Scant, amorphous aggregates |
| Biological Activity (IC50) | 10 nM | 15 nM |
This table illustrates a successful outcome where the incorporation of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid significantly inhibits aggregation with only a minor impact on biological activity.
Mechanism of Aggregation Inhibition
Figure 2: A simplified diagram illustrating how the bulky side chain of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid can block the self-assembly of peptides into higher-order aggregates.
References
-
Bremer, J., et al. (2020). N-methylation of the central GGVIA segment of Aβ(1-42) reveals a new role for the C-terminus in the aggregation mechanism. bioRxiv. [Link]
-
Fu, W., et al. (2016). The effect of N-methylation on the aggregation of Aβ(16-22): a computational study. RSC Advances, 6(10), 8443-8452. [Link]
Validation & Comparative
A Multi-faceted Approach to the Structural Elucidation of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic and chromatographic techniques used to elucidate the structure of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, a chiral non-proteinogenic amino acid. As researchers and drug development professionals, a comprehensive understanding of the strengths and limitations of various analytical methods is crucial for efficient and accurate compound characterization. Here, we will delve into the interpretation of its ¹H NMR spectrum and compare this powerful technique with other instrumental methods, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable.
Predicted ¹H NMR Spectrum of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
A detailed analysis of the molecular structure of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid allows for the prediction of its ¹H NMR spectrum. The expected signals, their chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. These predictions are based on established principles of NMR spectroscopy and empirical data from similar structural motifs.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα | ~3.8 - 4.2 | Doublet of doublets (dd) | Jαβa ≈ 5-7 Hz, Jαβb ≈ 7-9 Hz | 1H |
| Hβa, Hβb | ~2.8 - 3.2 | Multiplet (m) | Jβaβb ≈ 13-15 Hz, Jαβa ≈ 5-7 Hz, Jαβb ≈ 7-9 Hz | 2H |
| Ar-H | ~6.8 - 7.0 | Singlet (s) | - | 3H |
| -CH₃ | ~2.3 | Singlet (s) | - | 6H |
| -NH₂ | Variable, broad | Singlet (s, broad) | - | 2H |
| -COOH | Variable, broad | Singlet (s, broad) | - | 1H |
Causality Behind the Predictions:
-
Hα (Alpha-proton): This proton is attached to the chiral center and is deshielded by the adjacent electron-withdrawing amino and carboxylic acid groups, hence its downfield shift. It is coupled to the two diastereotopic β-protons, resulting in a doublet of doublets.
-
Hβ (Beta-protons): These benzylic protons are adjacent to the aromatic ring. Their diastereotopicity arises from the chiral center, leading to distinct chemical shifts and coupling to each other (geminal coupling) and to the α-proton (vicinal coupling).
-
Ar-H (Aromatic protons): The 3,5-disubstitution pattern of the benzene ring renders the three aromatic protons chemically equivalent, resulting in a single signal.
-
-CH₃ (Methyl protons): The six protons of the two methyl groups are equivalent and appear as a sharp singlet.
-
-NH₂ and -COOH (Exchangeable protons): The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They typically appear as broad singlets.
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the free induction decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using a reference standard (e.g., TMS or the residual solvent peak).
-
Integrate the signals to determine the relative number of protons.
-
Comparative Analysis with Alternative Techniques
While ¹H NMR is a powerful tool, a multi-technique approach provides a more complete and validated structural picture.
¹³C NMR Spectroscopy: A Complementary View
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Technique | Strengths | Weaknesses |
| ¹H NMR | High sensitivity, detailed coupling information for connectivity, stereochemical insights. | Signal overlap in complex molecules, exchangeable protons can be broad or disappear. |
| ¹³C NMR | Direct observation of the carbon framework, less signal overlap than ¹H NMR, provides information on the chemical environment of each carbon. | Lower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times, no direct coupling information between adjacent carbons in routine spectra. |
Expected ¹³C Chemical Shifts for (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid:
-
-COOH: ~170-180 ppm
-
Cα: ~55-65 ppm
-
Cβ: ~35-45 ppm
-
Aromatic C (quaternary): ~135-145 ppm
-
Aromatic C-H: ~125-135 ppm
-
-CH₃: ~20-25 ppm
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight and information about the fragmentation pattern of a molecule, which can be used to deduce its structure.
| Technique | Strengths | Weaknesses |
| ¹H NMR | Non-destructive, provides detailed structural and stereochemical information. | Relatively low sensitivity compared to MS. |
| Mass Spectrometry | Extremely high sensitivity, provides accurate molecular weight, fragmentation patterns aid in structural elucidation. | Provides limited information on stereochemistry, isomers can be difficult to distinguish without tandem MS and reference compounds. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.[1]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[2]
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[2][3]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
The expected [M+H]⁺ ion for (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid (C₁₂H₁₇NO₂) would be at an m/z of approximately 208.13. Fragmentation in tandem MS (MS/MS) would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the Cα-Cβ bond.[4]
High-Performance Liquid Chromatography (HPLC): The Key to Chirality
For chiral molecules like (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, confirming the enantiomeric purity is crucial. Chiral HPLC is the gold standard for this purpose.
| Technique | Strengths | Weaknesses |
| ¹H NMR | Can sometimes distinguish enantiomers using chiral shift reagents, but this is not a routine or quantitative method. | Not a primary technique for determining enantiomeric excess. |
| Chiral HPLC | Provides excellent separation of enantiomers, allowing for accurate determination of enantiomeric excess (ee).[5][6] | Requires method development to find a suitable chiral stationary phase and mobile phase.[7][8] |
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often effective.[5][9]
-
Mobile Phase Preparation: Prepare a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier for reversed-phase chromatography.[5][10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis). The two enantiomers will have different retention times.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical techniques discussed.
Caption: Workflow for the comprehensive structural analysis.
Caption: Step-by-step experimental protocol for Chiral HPLC.
Conclusion
The structural elucidation of a novel compound like (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid requires a synergistic application of multiple analytical techniques. While ¹H NMR provides the foundational understanding of the molecular structure, ¹³C NMR offers a complementary view of the carbon backbone. Mass spectrometry is indispensable for confirming the molecular weight and probing fragmentation pathways. Finally, chiral HPLC is the definitive method for establishing the enantiomeric purity of this chiral amino acid. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the structural assignment, a critical step in advancing a compound through the development pipeline.
References
-
Columnex. Chiral HPLC and SFC Columns. [Link]
- Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Lavery, P. (2023). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
- Kuznetsova, E. A., et al. (2015). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Tran, T. H., et al. (2000). ¹³C-nuclear magnetic resonance studies of 85% ¹³C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. Magnetic Resonance in Chemistry, 38(10), 843-851.
- Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.
-
Phenomenex. Chiral HPLC Column. [Link]
- Lee, J. W., et al. (2013). Fragmentation of Neutral Amino Acids and Small Peptides by Intense, Femtosecond Laser Pulses. Journal of the American Society for Mass Spectrometry, 24(8), 1215-1224.
- Tsai, Y. R., et al. (2019).
- Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 8(51), 29193-29204.
- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Canci, F., et al. (2009). Position dependence of the ¹³C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Journal of Biomolecular NMR, 45(3), 255-271.
-
MtoZ Biolabs. How Does a Mass Spectrometer Sequence Amino Acids After Fragmenting Peptide Chains? Shouldn't It Only Identify the Termini. [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Steelyard Analytics, Inc. (2020). ¹³C NMR analysis of peptides and amino acids.
- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.
- Okuhara, Y., et al. (2001). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry.
- Hong, M. (1999). Selective and extensive ¹³C labeling of a membrane protein for solid-state NMR investigations. Journal of Magnetic Resonance, 139(2), 389-401.
- Wiechert, W., & Nöh, K. (2013). Labelling Analysis for ¹³C MFA Using NMR Spectroscopy. In Metabolic Flux Analysis (pp. 147-178). Springer, New York, NY.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Murphy, K. (2016). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
- Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8341-8348.
-
PubChem. (2S)-2-amino-3-(3-benzylphenyl)propanoic acid. [Link]
-
Pharmaffiliates. (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]
-
Veeprho. 623950-02-7(S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic Acid. [Link]
-
PubChem. L-2-Aminomethylphenylalanine. [Link]
-
PubChem. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. [Link]
- Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
-
MySkinRecipes. (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. columnex.com [columnex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For non-proteinogenic amino acids like (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid, a key building block in the synthesis of complex pharmaceutical agents, ensuring enantiomeric purity is paramount. The presence of its (R)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen adverse effects.
This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of the two primary analytical techniques for determining enantiomeric excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and robustness. The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most widely adopted method in the pharmaceutical industry as it avoids the need for derivatization, which can introduce analytical errors.[1][2]
The Principle of Chiral Recognition via HPLC
The core of this technique lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase. CSPs are composed of a single enantiomer of a chiral molecule covalently bonded to a solid support, typically silica gel.[2][3] When a racemic or enantiomerically enriched mixture passes through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. These complexes have different interaction energies, leading to different retention times and, consequently, separation.
For amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective.[1][4] These CSPs offer a complex array of interaction sites—including hydrogen bond donors and acceptors, aromatic rings for π-π stacking, and charged groups—that enable robust chiral recognition for polar and ionic compounds like underivatized amino acids.[4]
Experimental Workflow for Chiral HPLC
The following diagram outlines the typical workflow for determining enantiomeric excess using Chiral HPLC.
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol for Chiral HPLC
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by good laboratory practice and regulatory guidelines such as ICH Q2(R2).[5][6][7]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin-based), 25 cm x 4.6 mm, 5 µm.[4]
-
Analyte: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
-
Reference Standard: Racemic 2-amino-3-(3,5-dimethylphenyl)propanoic acid.
-
Solvents: HPLC-grade methanol, water, and formic acid.
2. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Formic Acid (50:50:0.1 v/v/v). Rationale: This simple, LC-MS compatible mobile phase is effective for underivatized amino acids on teicoplanin phases. The formic acid ensures the amino acid is protonated for consistent interaction with the CSP.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
3. System Suitability Test (SST):
-
Prepare a 1 mg/mL solution of the racemic reference standard in the mobile phase.
-
Inject the racemic standard six times.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be ≥ 1.5. The relative standard deviation (RSD) for the peak areas of each enantiomer must be ≤ 2.0%. This ensures the system is performing adequately for separation and quantification.[6]
4. Sample Analysis:
-
Prepare a 1 mg/mL solution of the (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid sample in the mobile phase.
-
Inject the sample solution in duplicate.
5. Data Analysis and Calculation:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time from the analysis of the pure (S)-enantiomer if available, or by spiking the sample with the racemate.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer.
Pillar 2: ¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, yet powerful, approach for determining enantiomeric excess. This technique does not rely on physical separation but on chemical differentiation. By adding a chiral solvating agent (CSA) to the sample, a pair of rapidly equilibrating, diastereomeric complexes are formed in the NMR tube.[8][9] These diastereomeric complexes have distinct chemical environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer.
The Principle of Chiral Recognition via NMR
The success of this method hinges on the formation of non-covalent diastereomeric complexes through interactions like hydrogen bonding or π-π stacking.[10][11] The CSA, being a single enantiomer, creates a chiral environment that causes specific protons in the analyte's enantiomers to experience different magnetic shielding. This results in a chemical shift non-equivalence (Δδ), allowing for direct quantification by integrating the distinct signals.[9] BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for primary amines and amino acids.[8][10]
Experimental Workflow for NMR with CSA
The following diagram illustrates the streamlined workflow for ee determination using NMR spectroscopy.
Caption: Workflow for ee determination by NMR with a CSA.
Detailed Protocol for NMR with CSA
This protocol is designed for rapid and accurate determination of enantiomeric purity.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-quality 5 mm NMR tubes.
-
Analyte: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
-
Chiral Solvating Agent (CSA): (S)-BINOL. Rationale: (S)-BINOL is a commercially available and effective CSA for differentiating primary amines.[8][10]
-
Solvent: Chloroform-d (CDCl₃). Rationale: Non-polar solvents are preferred as they promote the hydrogen-bonding interactions necessary for complex formation and lead to greater chemical shift differences.[8]
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of the analyte (0.024 mmol) directly into an NMR tube.
-
Add 1.1 equivalents of (S)-BINOL (~7.6 mg, 0.026 mmol).
-
Add 0.6 mL of CDCl₃.
-
Cap the tube and shake gently for 30 seconds to ensure complete dissolution and complexation.[8][10]
3. NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at 25°C.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Optimize the spectral width to include all relevant signals.
4. Data Analysis and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a proton signal of the analyte that is well-resolved into two distinct peaks for the two diastereomeric complexes. The α-proton of the amino acid is often a good candidate.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100
Where Integral_S is the integration value of the signal corresponding to the (S)-enantiomer complex and Integral_R is for the (R)-enantiomer complex.
Method Comparison and Validation
Choosing the appropriate analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
Performance Comparison
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agent |
| Principle | Physical Separation | Chemical Differentiation (In-situ) |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Accuracy | Excellent (typically <2% error) | Good (typically <5% error, dependent on resolution) |
| Precision | Excellent (RSD < 2%) | Good (RSD < 5%) |
| Throughput | Moderate (10-30 min per sample) | High (< 5 min per sample after prep) |
| Development Time | Can be extensive (screening columns/mobile phases) | Rapid (screening of a few CSAs) |
| Derivatization | Not required for modern CSPs[1] | Not required |
| Sample Recovery | Destructive | Non-destructive |
| Cost | High initial instrument cost; moderate consumable cost | High initial instrument cost; low consumable cost |
Trustworthiness: The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to prove it is suitable for its intended purpose.[5][12] According to ICH Q2(R2) guidelines, a method for quantifying enantiomeric purity must be validated for the following key parameters:[5][6][7]
-
Specificity: The ability to unambiguously measure the analyte in the presence of other components. For ee determination, this means demonstrating baseline resolution of the enantiomer signals from each other and from any impurity peaks.[5]
-
Linearity: The method's response should be proportional to the concentration of the minor enantiomer over a defined range. This is typically assessed by preparing samples with varying levels of the minor enantiomer (e.g., from the Limit of Quantitation to 5%) and demonstrating a linear relationship (R² ≥ 0.99).
-
Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
-
Accuracy: The closeness of the measured ee to the true value. This is determined by analyzing samples spiked with known amounts of the undesired enantiomer and calculating the percent recovery.
-
Precision: Assessed at two levels: repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The RSD should be within acceptable limits (e.g., ≤ 5% for low-level enantiomers).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for controlling enantiomeric purity in drug substances.
Conclusion and Recommendations
Both Chiral HPLC and NMR with CSAs are powerful and reliable techniques for determining the enantiomeric excess of (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid.
-
Chiral HPLC is the method of choice for routine quality control and for analyses requiring high sensitivity, such as detecting trace-level enantiomeric impurities. Its high precision and accuracy make it ideal for release testing of pharmaceutical batches where regulatory compliance is essential.
-
NMR with Chiral Solvating Agents excels in a research and development setting. Its primary advantages are speed and simplicity. It allows for rapid screening of asymmetric reaction outcomes without extensive method development and preserves the sample for further analysis.
Ultimately, the selection of the optimal method is a strategic decision based on the analytical objective. For rigorous, high-sensitivity quantification required in a regulated environment, a validated Chiral HPLC method is superior. For rapid, high-throughput analysis in a discovery or process development context, NMR with a CSA is an exceptionally efficient tool.
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2022). Journal of Separation Science. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (1999). Journal of Chromatography A. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Advances. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. (2022). Semantic Scholar. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022). Critical Reviews in Analytical Chemistry. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (2002). Analytical Chemistry. [Link]
-
Chromatographic Studies of Protein-Based Chiral Separations. (2017). Separations. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2022). ResearchGate. [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2016). Analytical Methods. [Link]
-
Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). The Journal of Physical Chemistry Letters. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai. [Link]
-
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (2018). Organic Chemistry Frontiers. [Link]
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2019). ResearchGate. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. (2024). Molecules. [Link]
-
A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (2014). ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]
-
Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase. (2021). Journal of Chromatographic Science. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (2010). Journal of Chromatography A. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. ijrrjournal.com [ijrrjournal.com]
A Senior Application Scientist's Guide to X-ray Crystallography of Proteins Modified with 3,5-dimethyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids (uAAs) into proteins is a powerful tool for probing protein structure and function, and for the development of novel protein-based therapeutics.[1] This guide provides a comprehensive comparison of the X-ray crystallography workflow for proteins containing the native amino acid L-phenylalanine versus those modified with the synthetic analog, 3,5-dimethyl-L-phenylalanine. We will delve into the unique considerations for expression, purification, crystallization, and structure determination of proteins modified with this bulky, hydrophobic uAA. This guide will provide supporting experimental strategies, detailed protocols, and workflow visualizations to empower researchers in leveraging 3,5-dimethyl-L-phenylalanine for advanced structural biology applications.
Introduction: The "Why" of Unnatural Amino Acids in Protein Crystallography
The twenty canonical amino acids offer a remarkable, yet finite, chemical diversity for protein structure and function.[2] The ability to introduce unnatural amino acids with novel chemical functionalities opens up a vast new landscape for protein engineering.[] Specifically, the incorporation of uAAs can be used to:
-
Probe protein environments: Introduce spectroscopic probes to report on local environments.[4]
-
Introduce novel catalytic activities: Engineer enzymes with enhanced or novel functionalities.
-
Enhance protein stability: Introduce modifications that improve thermal or chemical stability.[5]
-
Facilitate novel bioconjugation: Introduce unique chemical handles for site-specific labeling and drug conjugation.[6]
3,5-dimethyl-L-phenylalanine: A Case Study in Modulating Hydrophobicity and Steric Bulk
3,5-dimethyl-L-phenylalanine is a non-polar, aromatic amino acid analog of phenylalanine.[7] Its key distinguishing features are the two methyl groups on the phenyl ring. These modifications introduce increased steric bulk and hydrophobicity compared to the native phenylalanine. This seemingly subtle change can have significant impacts on protein folding, stability, and intermolecular interactions, making it an intriguing candidate for protein engineering and structural studies.
The Experimental Journey: A Comparative Workflow
The path from gene to crystal structure is fraught with challenges, and the introduction of a uAA adds another layer of complexity. Below, we compare the typical workflows for a wild-type protein containing phenylalanine and a mutant protein incorporating 3,5-dimethyl-L-phenylalanine.
Caption: Comparative workflow for X-ray crystallography.
Gene Design and Expression: Introducing the Unnatural
Wild-Type Protein: The gene of interest is cloned into a standard expression vector.
Modified Protein: Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired phenylalanine codon in the gene of interest.[8] This modified plasmid is then co-transformed into an E. coli expression strain along with a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This engineered synthetase specifically recognizes 3,5-dimethyl-L-phenylalanine and charges the orthogonal tRNA, which in turn recognizes the TAG codon and incorporates the uAA during protein translation.[9][10]
Key Consideration: A major challenge with this method is the potential for lower protein yields due to competition with translation termination at the amber codon.[9] Optimization of expression conditions (e.g., temperature, induction time, and concentration of the uAA in the growth media) is often necessary.
Protein Purification: Ensuring Homogeneity
The purification protocols for both the wild-type and modified proteins are generally similar, typically involving affinity chromatography followed by size-exclusion chromatography.
Crucial Difference: For the modified protein, it is imperative to verify the successful and site-specific incorporation of 3,5-dimethyl-L-phenylalanine. This is typically achieved using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected mass shift.
Crystallization: The Art of Crystal Engineering
Protein crystallization is often the bottleneck in structural biology.[11] It involves systematically screening a wide range of conditions (e.g., pH, precipitant type and concentration, temperature) to find the sweet spot where the protein molecules form a well-ordered crystal lattice.[12]
Wild-Type Protein: High-throughput screening using commercially available screens is a common starting point.
Modified Protein with 3,5-dimethyl-L-phenylalanine: The increased hydrophobicity and bulk of the dimethylated phenyl ring can significantly alter the protein's surface properties and solubility. This may necessitate a more targeted approach to crystallization screening.
Comparative Crystallization Screening Strategy:
| Parameter | Wild-Type (Phenylalanine) | Modified (3,5-dimethyl-L-phenylalanine) | Rationale for Difference |
| Initial Screening | Broad commercial screens (e.g., PEG, salt, and organic screens) | Focused screens with lower precipitant concentrations and a wider range of additives. | The increased hydrophobicity of the modified protein may lead to aggregation at high precipitant concentrations. Additives can help to shield hydrophobic patches and promote ordered crystal contacts.[13] |
| Additives | Standard additives (e.g., salts, detergents) | Emphasis on detergents, amphiphiles, and small molecules that can interact with aromatic systems. | These additives can help to solubilize the protein and mediate crystal contacts by interacting with the dimethylated phenyl ring. |
| Temperature | Typically screened at 4°C and 20°C. | Broader temperature range screening may be beneficial. | The altered thermodynamics of folding and intermolecular interactions may shift the optimal crystallization temperature. |
X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[14][15] The resulting diffraction pattern is used to determine the crystal's space group and unit cell dimensions, and ultimately to calculate an electron density map.[15]
Potential Differences in Data Collection and Analysis:
| Aspect | Wild-Type (Phenylalanine) | Modified (3,5-dimethyl-L-phenylalanine) | Justification |
| Diffraction Quality | Isotropic diffraction is expected. | Potential for anisotropic diffraction. | The bulky and conformationally less flexible dimethylated ring might lead to preferential packing in certain directions, resulting in diffraction that is stronger in some directions than others. |
| Resolution | High resolution is achievable with well-ordered crystals. | May be challenging to achieve very high resolution. | The increased size and potential for slight rotational disorder of the dimethylated phenyl ring could introduce subtle disorder in the crystal lattice, limiting the ultimate resolution. |
| Phase Determination | Molecular replacement using a homologous structure is a common method.[14] | Molecular replacement with the wild-type structure is the primary approach. | The overall fold of the protein is unlikely to change dramatically, making the wild-type structure an excellent search model. |
| Model Building and Refinement | Standard model building and refinement protocols. | Careful attention to fitting the electron density of the 3,5-dimethyl-L-phenylalanine side chain. | The larger size and distinct shape of the modified side chain require careful manual inspection and adjustment during model building to ensure an accurate fit to the electron density map.[16] |
Experimental Protocols
Protocol 1: Expression of Protein with 3,5-dimethyl-L-phenylalanine
This protocol is a general guideline and will require optimization for your specific protein of interest.
-
Plasmid Preparation:
-
Clone your gene of interest into a suitable expression vector with an amber (TAG) codon at the desired site.
-
Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3,5-dimethyl-L-phenylalanine.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.
-
Plate on LB agar containing the appropriate antibiotics for both plasmids.
-
-
Expression:
-
Inoculate a single colony into a starter culture of LB media with antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of minimal media (e.g., M9) supplemented with antibiotics and 1 mM 3,5-dimethyl-L-phenylalanine.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (and L-arabinose if the synthetase is under an arabinose-inducible promoter) and grow for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
Caption: Protocol for expressing protein with a uAA.
Protocol 2: Comparative Crystallization Screening
-
Protein Preparation:
-
Purify both the wild-type and modified proteins to >95% purity.
-
Concentrate both proteins to a similar concentration (e.g., 5-10 mg/mL) in a low-salt buffer.
-
-
Wild-Type Screening:
-
Set up sitting or hanging drop vapor diffusion trials using broad commercial screens.[11]
-
-
Modified Protein Screening:
-
Set up vapor diffusion trials using screens with lower precipitant concentrations.
-
Supplement your screening conditions with a grid screen of additives such as detergents (e.g., octyl glucoside), amphiphiles (e.g., jeffamine), and small aromatic molecules.
-
-
Optimization:
-
Once initial hits are identified for either protein, optimize the conditions by varying the pH, precipitant concentration, and protein concentration.
-
Data Interpretation: What to Look For
A successful comparative crystallographic study will yield high-resolution structures of both the wild-type and modified proteins. The key to extracting valuable insights lies in the detailed comparison of these structures.
Structural Comparison Checklist:
-
Global Fold: Is the overall protein fold conserved between the two structures?
-
Local Conformation: How does the 3,5-dimethyl-L-phenylalanine side chain orient itself? Are there any localized conformational changes in the surrounding residues?
-
Intermolecular Interactions: Does the modified side chain form new hydrophobic or van der Waals interactions? Does it disrupt any existing interactions?
-
Solvent Structure: Is the solvent structure around the modification site altered?
-
Crystal Packing: Are there differences in the crystal packing between the wild-type and modified protein crystals?
Conclusion and Future Outlook
The incorporation of 3,5-dimethyl-L-phenylalanine provides a powerful tool to probe the roles of steric bulk and hydrophobicity in protein structure and function. While presenting unique challenges in expression and crystallization, a systematic and comparative crystallographic approach can yield invaluable atomic-level insights. The methodologies and considerations outlined in this guide are intended to provide a solid foundation for researchers venturing into the exciting field of unnatural amino acid-mediated protein crystallography. The continued development of new orthogonal synthetase/tRNA pairs for an ever-expanding repertoire of uAAs promises to further revolutionize our ability to engineer and understand the molecular machines of life.
References
- UCLA Department of Chemistry and Biochemistry. Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1.
-
Ortega, G., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 56(4), 343-349. [Link]
-
Li, J., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences, 20(4), 859. [Link]
- BenchChem.
- BOC Sciences. (2025).
- BenchChem.
-
Sato, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 4), 263–266. [Link]
-
Wikipedia. Protein crystallization. [Link]
- Rowlett, R. S.
-
X-ray Crystallography. Protein X-ray Crystallography. [Link]
-
Snell, E. H., et al. (2008). X-ray crystallography: Data collection strategies and resources. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 12), 1135–1143. [Link]
-
ResearchGate. Could you let me any considerations about the crystallization conditions of my protein?. [Link]
-
Beale, J. H. (2023). Macromolecular X-ray crystallography data collection strategies for radiation sensitive proteins. University of Southampton. [Link]
-
Deacon, A. M., & Ealick, S. E. (1999). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 52(4), 195–203. [Link]
-
Wang, N., et al. (2022). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Journal of Molecular Biology, 434(3), 167412. [Link]
-
Creative Biostructure. (2023). Protein Crystallization: Methods & Applications. [Link]
-
Wang, N., et al. (2022). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. Journal of Molecular Biology, 434(3), 167412. [Link]
- University of Reading. (1999). Protein Crystallography.
-
Kothakota, S. (2002). Protein Engineering Through in vivo Incorporation of Phenylalanine Analogs. California Institute of Technology. [Link]
- Nirenberg, M. W., & Matthaei, J. H. (1961). The dependence of cell-free protein synthesis in E. coli upon naturally occurring or synthetic polyribonucleotides.
-
Tookmanian, E. M., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 5(2), 1274–1281. [Link]
-
JoVE. Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]
-
Apostolakis, J., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(2), 1046–1055. [Link]
-
Escuder, B., et al. (2016). Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Biomaterials Science, 4(5), 786–797. [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(35), 10268–10272. [Link]
-
Uemura, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4701. [Link]
-
Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 84. [Link]
-
Young, T. S., et al. (2018). The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast. Bioorganic & Medicinal Chemistry Letters, 28(9), 1539–1542. [Link]
-
Wikipedia. Phenylalanine. [Link]
-
Coin, I., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 684–690. [Link]
-
May, A. C. (2007). Comparative Analysis of Protein Structure Alignments. Protein Science, 16(8), 1547–1558. [Link]
-
Wernimont, A. K., & Edwards, A. M. (2009). Protein stability: a crystallographer's perspective. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 981–990. [Link]
-
Maximova, T., et al. (2016). Methods of protein structure comparison. Methods in Molecular Biology, 1415, 29–54. [Link]
-
National Center for Biotechnology Information. 3AYL: X-ray crystal structures of L-phenylalanine oxidase (deaminating and decaboxylating) from Pseudomonas sp. P501. Structures of the enzyme-ligand complex and catalytic mechanism. [Link]
-
Wikipedia. Amino acid. [Link]
-
Congdon, T., et al. (2018). Minimalistic ice recrystallisation inhibitors based on phenylalanine. Chemical Communications, 54(44), 5539–5542. [Link]
- BenchChem. 3,5-Difluoro-DL-phenylalanine: A Technical Overview of a Sparsely Characterized Phenylalanine Analog.
-
Research Square. A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]
-
Erimban, S., & Daschakraborty, S. (2021). How does excess phenylalanine affect the packing density and fluidity of a lipid membrane? Physical Chemistry Chemical Physics, 23(48), 27294–27303. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]
- 12. opentrons.com [opentrons.com]
- 13. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein X-ray Crystallography [proteinstructures.com]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. homepage.univie.ac.at [homepage.univie.ac.at]
Comparative hydrophobicity studies of substituted phenylalanines
An Application Scientist's Guide to the Comparative Hydrophobicity of Substituted Phenylalanines
In the landscape of drug discovery and peptide science, the hydrophobicity of amino acids is a critical parameter that dictates protein folding, stability, and molecular interactions. For medicinal chemists, modulating the hydrophobicity of phenylalanine, a common aromatic amino acid, through substitution is a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comparative analysis of the hydrophobicity of various substituted phenylalanines, detailing the experimental and computational methodologies used for their determination.
The Foundational Role of Hydrophobicity
Hydrophobicity, often quantified as a partition coefficient (LogP) or distribution coefficient (LogD), measures the relative affinity of a molecule for a nonpolar versus a polar solvent. In drug design, tuning hydrophobicity can influence a molecule's solubility, membrane permeability, and binding affinity to its target. For instance, increasing the hydrophobicity of a peptide can enhance its ability to cross cell membranes, but excessive hydrophobicity can lead to poor solubility and non-specific binding. Therefore, a precise understanding and strategic modification of this property are paramount.
Measuring Hydrophobicity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely accepted experimental method for quantifying the hydrophobicity of amino acids and peptides is by observing their retention time on a reversed-phase high-performance liquid chromatography (RP-HPLC) system. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic modifier like acetonitrile.
The Principle of Separation
Molecules are separated based on their hydrophobicity. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus elute later, resulting in a longer retention time. The retention time (t_R) can be used to calculate the capacity factor (k'), which is a direct measure of the analyte's retention and, by extension, its hydrophobicity.
The capacity factor is calculated as:
k' = (t_R - t_0) / t_0
where:
-
t_R is the retention time of the analyte
-
t_0 is the void time (the time it takes for an unretained compound to pass through the column)
A common practice is to determine the concentration of the organic modifier (acetonitrile) required to elute the compound at a specific capacity factor, often denoted as k' = 10. This value, known as log k'w, is then extrapolated to 100% aqueous mobile phase and serves as a standardized hydrophobicity index.
Experimental Protocol: RP-HPLC for Hydrophobicity Determination
-
System Preparation:
-
Equilibrate a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Trifluoroacetic Acid) at a constant flow rate (e.g., 1 mL/min).
-
Ensure the system is free of air bubbles and the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the substituted phenylalanine analogues in the initial mobile phase to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Gradient Elution:
-
Inject a standard volume (e.g., 10 µL) of the sample onto the column.
-
Run a linear gradient of acetonitrile (e.g., 5% to 95% over 30 minutes) to elute the compounds.
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 254 nm.
-
-
Data Analysis:
-
Record the retention time for each substituted phenylalanine.
-
Calculate the capacity factor (k') for each compound.
-
To obtain a more robust hydrophobicity scale, perform multiple runs with varying isocratic concentrations of acetonitrile and extrapolate to 0% acetonitrile to determine the log k'w value.
-
Caption: Workflow for RP-HPLC based hydrophobicity measurement.
Computational Approaches to Predicting Hydrophobicity
While experimental methods provide the most accurate data, computational models offer a rapid and cost-effective means of predicting hydrophobicity. The most common calculated parameter is the logarithm of the octanol-water partition coefficient (cLogP). This value is calculated using algorithms that sum the contributions of individual atoms and functional groups to the overall hydrophobicity of a molecule.
Numerous software packages and online tools are available for cLogP calculation, each employing different algorithms (e.g., atom-based, fragment-based). It is crucial to be consistent with the chosen method when comparing values across a series of compounds.
Comparative Hydrophobicity Data of Substituted Phenylalanines
The following table presents a comparison of experimentally determined hydrophobicity values (log k'w) and computationally predicted values (cLogP) for a selection of substituted phenylalanines. The substitutions are on the phenyl ring.
| Compound | Substitution Position | Substituent | Retention Time (min)¹ | log k'w² | cLogP³ |
| Phenylalanine | - | -H | 15.2 | 1.80 | 1.58 |
| 4-Fluoro-phenylalanine | para | -F | 16.1 | 1.95 | 1.77 |
| 4-Chloro-phenylalanine | para | -Cl | 17.5 | 2.20 | 2.29 |
| 4-Bromo-phenylalanine | para | -Br | 18.2 | 2.35 | 2.48 |
| 4-Iodo-phenylalanine | para | -I | 19.3 | 2.58 | 2.86 |
| 4-Nitro-phenylalanine | para | -NO₂ | 15.8 | 1.90 | 1.88 |
| 4-Amino-phenylalanine | para | -NH₂ | 12.5 | 1.20 | 0.88 |
| 4-Hydroxy-phenylalanine (Tyrosine) | para | -OH | 13.1 | 1.35 | 1.16 |
| 4-Methyl-phenylalanine | para | -CH₃ | 17.8 | 2.25 | 2.11 |
| 4-Trifluoromethyl-phenylalanine | para | -CF₃ | 18.8 | 2.45 | 2.75 |
¹Note: Retention times are representative values obtained under a standard linear gradient and can vary between systems. ²Note: log k'w values are extrapolated from multiple isocratic runs. ³Note: cLogP values are calculated using a standard algorithm (e.g., ChemDraw).
Analysis of Structure-Hydrophobicity Relationships
The data clearly illustrates the impact of phenyl ring substitution on the hydrophobicity of phenylalanine.
Caption: Impact of para-substitution on phenylalanine hydrophobicity.
-
Halogen Series: A clear trend is observed with the halogen series at the para-position. As the atomic size and polarizability of the halogen increase from fluorine to iodine, so does the hydrophobicity. This is a well-established principle used in medicinal chemistry to fine-tune molecular properties.
-
Polar Substituents: The introduction of polar groups such as amino (-NH₂) and hydroxyl (-OH) at the para-position significantly decreases hydrophobicity compared to the parent phenylalanine. This is due to their ability to form hydrogen bonds with the aqueous mobile phase, leading to earlier elution.
-
Other Substituents: A methyl group (-CH₃) increases hydrophobicity due to its aliphatic nature. The highly electronegative trifluoromethyl group (-CF₃) substantially increases hydrophobicity, even more so than a bromo substituent. The nitro group (-NO₂) has a relatively modest impact on hydrophobicity, slightly increasing it compared to phenylalanine.
-
Correlation between Experimental and Computational Data: A good correlation is generally observed between the experimental log k'w values and the calculated cLogP values. However, discrepancies can arise, particularly for compounds with strong electronic effects or unique solvation properties. This underscores the importance of experimental validation of computational predictions.
Conclusion
The hydrophobicity of phenylalanine can be systematically modulated through substitution on the phenyl ring. RP-HPLC provides a robust and reliable method for experimentally quantifying these changes, while computational cLogP predictions offer a valuable tool for initial screening. The choice of substituent allows for a wide range of hydrophobicity values to be accessed, enabling the optimization of peptide and small molecule drug candidates. This guide provides a framework for understanding and applying these principles in a drug discovery context, emphasizing the synergy between experimental data and computational modeling.
References
-
"The measurement of hydrophobicity by reversed-phase high-performance liquid chromatography" - Journal of Chromatography A, [Link]
-
"Strategic approaches to optimizing peptide ADME properties" - MedChemComm, [Link]
-
"Drug-like properties and the causes of poor solubility and poor permeability" - Journal of Pharmacological and Toxicological Methods, [Link]
-
"A practical guide to reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis and purification of synthetic peptides" - Waters Corporation, [Link]
-
"Calculating Octanol-Water Partition Coefficients by Atom-Type Contributions" - Journal of Chemical Information and Computer Sciences, [Link]
Safety Operating Guide
Personal protective equipment for handling (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid
Executive Safety Directive
Compound Identity: (2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid Common Name: 3,5-Dimethyl-L-phenylalanine Physical State: White to off-white powder Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) . Note: As a research chemical, full toxicological data may be incomplete. Operate under the "Precautionary Principle," treating the substance as a potential sensitizer.
Immediate Action Required: Do NOT handle this compound on an open benchtop. All weighing and solubilization must occur within a certified chemical fume hood. Standard nitrile gloves (minimum 0.11 mm) and ANSI Z87.1 compliant safety goggles are mandatory.
Risk Assessment & Hazard Identification
To select the correct PPE, we must first understand the mechanism of exposure. This amino acid derivative presents three specific vectors of risk in a laboratory setting:
-
Inhalation (Highest Risk): As a dry powder, amino acids are prone to static charge. This causes "fly-away" particles during weighing, creating an invisible aerosol cloud. Inhalation can trigger respiratory tract irritation (H335) or potential sensitization.
-
Dermal Absorption: While not classified as acutely toxic via skin (like cyanide), substituted phenylalanines can act as irritants (H315). Long-term exposure to amino acid derivatives can lead to dermatitis.
-
Ocular Contact: The acidic nature of the carboxylic acid moiety combined with the amine group poses a risk of serious eye irritation (H319) upon contact with dust or concentrated solutions.
The PPE Matrix: Specification & Selection
The following table defines the minimum protection standards required. These are not suggestions; they are operational requirements based on OSHA 29 CFR 1910.132 standards.
| PPE Category | Equipment Standard | Technical Specification | Operational Logic (The "Why") |
| Hand Protection | Nitrile Gloves (Disposable) | Thickness: | Latex is avoided due to allergy risks and poor organic solvent resistance. Nitrile provides excellent barrier protection against amino acid solids and aqueous buffers. |
| Eye Protection | Safety Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU) | Safety glasses are insufficient for powders. Goggles form a seal, preventing airborne dust from bypassing the lens and irritating the mucosa. |
| Body Protection | Lab Coat | Material: Cotton/Poly blend or Nomex (if flammables present) | Must be buttoned to the neck. Sleeves must cover the wrist, tucked into gloves to prevent wrist exposure during reaching movements. |
| Respiratory | Engineering Control (Primary) | Fume Hood: Face velocity 80–100 fpm | Do not rely on N95 masks alone. The fume hood is the primary barrier. Use N95 only if weighing outside a hood (strongly discouraged). |
Operational Workflow: The Safe Handling Lifecycle
This protocol ensures a self-validating safety loop. If any step fails (e.g., Fume Hood alarm sounds), the process halts immediately.
Step 1: Engineering Control Verification
-
Action: Check the fume hood monitor.
-
Validation: Flow rate must read between 0.3 m/s and 0.5 m/s (60-100 fpm).
-
Sash Height: Lower sash to the marked "Safe Working Position" (usually 18 inches) to create a physical barrier between your face and the compound.
Step 2: Anti-Static Weighing Protocol
-
Context: 3,5-Dimethyl-L-phenylalanine is a static-prone powder.
-
Procedure:
-
Place an ionizing bar or anti-static gun near the balance inside the hood.
-
Use a plastic spatula (less prone to scraping/sparking) or a coated metal spatula.
-
Technique: Do not dump the powder. Tap the spatula gently against the weigh boat. If powder "flies," stop and allow the hood draft to clear the air before proceeding.
-
Step 3: Solubilization & Transfer
-
Solvent Choice: Likely soluble in dilute acid (HCl), base (NaOH), or DMSO.
-
Precaution: When adding solvent to the powder, do so slowly down the side of the vial to prevent "puffing" of the powder into the air.
-
Cap & Seal: Once in solution, the inhalation risk drops significantly, but the splash risk increases. Ensure caps are Parafilm-sealed if stored.
Step 4: Decontamination & Doffing[1][2]
-
Surface Clean: Wipe the balance area with a wet paper towel (water/ethanol) before removing PPE. This captures invisible dust.
-
Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, slide a finger under the second glove's wrist) to ensure skin never touches the outside of the glove.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound.
Figure 1: Operational workflow for safe handling, emphasizing the critical "Go/No-Go" decision at the fume hood check.
Waste Disposal & Spill Management
Proper disposal is the final step of the safety protocol.
-
Solid Waste: Excess powder or contaminated weigh boats must be placed in a Hazardous Solid Waste container labeled with the full chemical name. Do not use trash cans.
-
Liquid Waste: Solutions (e.g., in DMSO or Methanol) go to Organic Solvent Waste . Aqueous solutions go to Aqueous Waste (check pH compatibility).
-
Spill Response:
-
Small Spill (< 5g): Cover with wet paper towels (to prevent dust). Wipe up and place towels in solid hazardous waste.
-
Large Spill: Evacuate the immediate area. Allow dust to settle (15 mins). Enter with N95/P100 respirator + Goggles to clean.
-
References
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).[1] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] National Academies Press.[2] [Link]
-
PubChem. (2024). Compound Summary: Amino Acid Derivatives Safety Data. National Library of Medicine. [Link]
Sources
- 1. montgomerycollege.edu [montgomerycollege.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
